

interpreting the mass spectrum of 2-(Allyloxy)-5-chlorobzenecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Allyloxy)-5-chlorobzenecarbaldehyde

Cat. No.: B133048

[Get Quote](#)

An In-depth Technical Guide to Interpreting the Mass Spectrum of **2-(Allyloxy)-5-chlorobzenecarbaldehyde**

Authored by: Gemini, Senior Application Scientist Abstract

Mass spectrometry is an indispensable analytical technique in chemical research and drug development for the structural elucidation of novel compounds. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum of **2-(Allyloxy)-5-chlorobzenecarbaldehyde**. As a molecule incorporating multiple reactive functional groups—an aromatic aldehyde, an allyl ether, and a halogen substituent—its fragmentation pattern offers a rich case study in the principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into predicting and interpreting complex mass spectra. We will deconstruct the molecule's fragmentation pathways, explain the causality behind specific cleavages, and provide the necessary experimental framework for empirical validation.

Introduction: The Structural Context

2-(Allyloxy)-5-chlorobzenecarbaldehyde ($C_{10}H_9ClO_2$) is a substituted aromatic aldehyde with significant potential as a building block in organic synthesis.^{[1][2]} Its structural characterization is a critical step in ensuring purity and confirming identity before its use in

complex synthetic pathways. Electron Ionization Mass Spectrometry (EI-MS) provides definitive structural information by analyzing the fragmentation patterns of the ionized molecule.

The fragmentation of this molecule is governed by the interplay of its three key structural features:

- **Aromatic Aldehyde:** Aromatic systems are stable, often leading to a prominent molecular ion peak. The aldehyde group provides specific cleavage points, primarily through the loss of a hydrogen atom or the entire formyl group.[3][4][5]
- **Allyl Ether:** The ether linkage, particularly the bond between the oxygen and the allyl group, is susceptible to cleavage. The stability of the resulting allyl radical makes this a favored fragmentation pathway.[6]
- **Chloro Substituent:** The natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) provides a distinct isotopic signature for the molecular ion and any fragment containing the chlorine atom.[3][7] This signature is a powerful diagnostic tool for identifying chlorine-containing fragments.

The Molecular Ion ($\text{M}^{+\bullet}$)

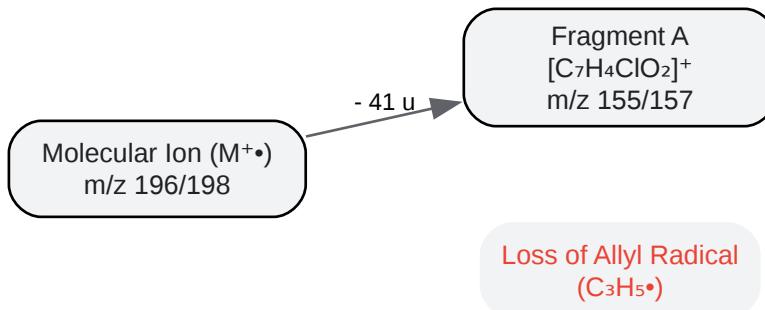
Upon electron impact, the molecule loses an electron to form the molecular ion ($\text{M}^{+\bullet}$). The location of the initial ionization (the radical cation) is typically at a site of high electron density, such as the non-bonding electrons on the oxygen atoms or the π -system of the aromatic ring. [8]

The molecular weight of **2-(Allyloxy)-5-chlorobenzenecarbaldehyde** is 196.63 g/mol .[9][10] In the mass spectrum, this will manifest as a pair of peaks corresponding to the two stable isotopes of chlorine:

- m/z 196: The molecular ion containing the ^{35}Cl isotope, $[\text{C}_{10}\text{H}_9^{35}\text{ClO}_2]^{+\bullet}$.
- m/z 198: The molecular ion containing the ^{37}Cl isotope, $[\text{C}_{10}\text{H}_9^{37}\text{ClO}_2]^{+\bullet}$.

The relative intensity of these peaks is expected to be approximately 3:1, which is the characteristic isotopic signature of a molecule containing a single chlorine atom.[3][7] Aromatic

compounds typically show a strong molecular ion peak due to the stability of the ring system.[\[5\]](#) [\[11\]](#)

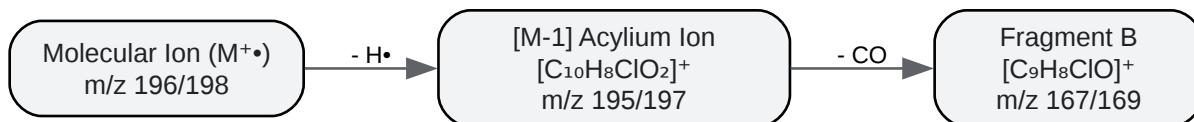

Primary Fragmentation Pathways

The structure of the molecular ion is not static; it rapidly undergoes fragmentation to produce a series of smaller, more stable daughter ions. The most probable fragmentation pathways are dictated by the principles of bond energies and radical/cation stability.

Pathway A: α -Cleavage of the Allyl Ether

The bond between the ether oxygen and the allylic carbon is relatively weak and its cleavage is highly favored. This is due to the formation of a resonance-stabilized allyl radical, a very stable neutral species. This fragmentation pathway, an α -cleavage relative to the aromatic ring, results in the loss of a neutral allyl radical ($\bullet\text{CH}_2\text{CH}=\text{CH}_2$, mass 41 u).

The resulting cation at m/z 155/157 corresponds to the 5-chloro-2-hydroxybenzenecarbaldehyde cation radical, which is stabilized by the aromatic ring. This is predicted to be one of the most significant fragmentation peaks in the spectrum.


[Click to download full resolution via product page](#)

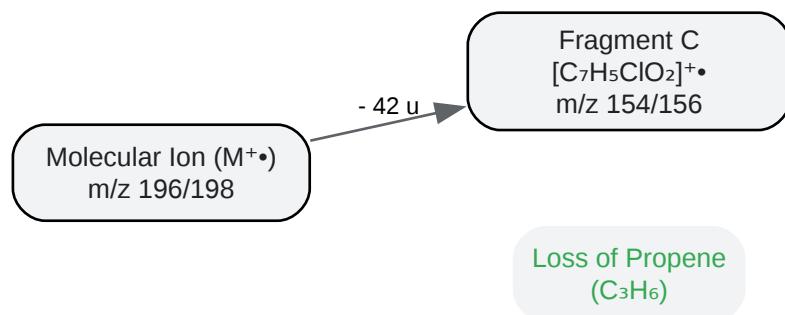
Caption: Pathway A: Loss of the allyl radical.

Pathway B: Fragmentation of the Aldehyde Group

Aromatic aldehydes exhibit characteristic fragmentation patterns involving the formyl group.[\[3\]](#) [\[12\]](#)

- Loss of a Hydrogen Radical ($[M-1]^+$): A common fragmentation for aldehydes is the α -cleavage leading to the loss of the aldehydic hydrogen radical ($\cdot H$).^{[4][5]} This produces a very stable acylium ion.
 - Resulting Ion: $[M-1]^+$ at m/z 195/197. This peak is often prominent in the spectra of aromatic aldehydes.
- Decarbonylation (Loss of CO from $[M-1]^+$): The $[M-1]^+$ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, mass 28 u). This is a hallmark fragmentation for aromatic aldehydes and ketones.^[3]
 - Resulting Ion: The loss of CO from the m/z 195/197 fragment leads to a new cation at m/z 167/169.

[Click to download full resolution via product page](#)


Caption: Pathway B: Aldehyde group fragmentation.

Pathway C: Rearrangement and Elimination of Propene

A rearrangement involving the transfer of a hydrogen atom from the allyl group to the ether oxygen, followed by the elimination of a neutral propene molecule ($CH_2=CH-CH_3$, mass 42 u), is a plausible pathway. This type of rearrangement is analogous to the McLafferty rearrangement but occurs at the ether linkage.

This process would yield the molecular ion of 5-chloro-2-hydroxybenzaldehyde.

- Resulting Ion: $[M-42]^+$ at m/z 154/156. The subsequent fragmentation of this ion would match that of 5-chlorosalicylaldehyde.^[13]

[Click to download full resolution via product page](#)

Caption: Pathway C: Rearrangement and propene loss.

Summary of Predicted Key Fragments

The following table summarizes the major ions expected in the EI mass spectrum of **2-(Allyloxy)-5-chlorobenzene carbaldehyde**. The presence of these fragments, particularly the isotopic pairs, would provide strong evidence for the proposed structure.

m/z ($^{35}Cl / ^{37}Cl$)	Lost Neutral Fragment	Mass Loss (u)	Proposed Ion Structure
196 / 198	(None)	0	$[C_{10}H_9ClO_2]^{+•}$ (Molecular Ion)
195 / 197	•H	1	$[C_{10}H_8ClO_2]^{+}$ (Acylum Ion)
167 / 169	$H^{+} + CO$	29	$[C_9H_8ClO]^{+}$
155 / 157	• C_3H_5	41	$[C_7H_4ClO_2]^{+}$ (Phenoxide-type ion)
154 / 156	C_3H_6	42	$[C_7H_5ClO_2]^{+•}$ (5-chlorosalicylaldehyde radical cation)

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended.

Objective: To acquire the EI mass spectrum of **2-(Allyloxy)-5-chlorobenzene carbaldehyde**.

Materials:

- **2-(Allyloxy)-5-chlorobenzene carbaldehyde** sample
- High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
- GC-MS system equipped with an EI source

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
- GC Separation:
 - Injector: Set to 250 °C.
 - Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Mass Spectrometry Detection:
 - Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).[14]
- Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments.
- Data Analysis: Identify the chromatographic peak corresponding to the compound and extract the mass spectrum. Analyze the spectrum for the presence of the predicted molecular ion and key fragment peaks.

Conclusion

The interpretation of a mass spectrum is a deductive process grounded in the fundamental principles of chemical stability and reaction mechanisms. For **2-(Allyloxy)-5-chlorobenzene carbaldehyde**, the predicted EI-MS spectrum is a composite of fragmentation patterns characteristic of its constituent functional groups. The key diagnostic features are the distinct isotopic cluster of the molecular ion at m/z 196/198, the loss of the allyl radical to yield a strong peak at m/z 155/157, and the characteristic aldehyde fragmentations producing ions at m/z 195/197 and m/z 167/169. The presence and relative intensities of these fragments provide a robust analytical fingerprint for the unambiguous identification of the molecule.

References

- NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive.
- Brooks, C. J. W., & Harvey, D. J. (1977). Evaluation of Allyldimethylsilyl Ethers as Steroid Derivatives for Gas Chromatography - Mass Spectrometry. *Journal of Chromatographic Science*, 15(10), 478-479.
- BenchChem. (2025). Spectroscopic Analysis for Confirming the Purity of Allyl Butyl Ether: A Comparison Guide. BenchChem.
- PubChem. (n.d.). **2-(Allyloxy)-5-chlorobenzene carbaldehyde**. National Center for Biotechnology Information.
- Phillipou, G. (1977). Evaluation of allyldimethylsilyl ethers as steroid derivatives for gas chromatography-mass spectrometry. *Journal of Chromatography A*, 129, 384-386.
- Phillipou, G. (1976). Allyldimethylsilyl ethers. New derivatives for the analysis of steroids by gas chromatography-mass spectrometry. *Journal of Chromatography A*, 129, 384-6.
- NIST. (n.d.). Allyl ethyl ether. NIST Chemistry WebBook.
- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. *Organic Chemistry*.

- Whitman College. (n.d.). GCMS Section 6.11.4: Fragmentation of Aldehydes. Whitman People.
- LibreTexts. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Chemistry LibreTexts.
- Kania, R., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. *Journal of the American Society for Mass Spectrometry*, 23(7), 1253-1262.
- Aczel, T., & Lumpkin, H. E. (1961). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. *Analytical Chemistry*, 33(3), 386-391.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Creative Proteomics.
- PubChem. (n.d.). 2-(2-Methyl-allyloxy)-benzaldehyde. National Center for Biotechnology Information.
- The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
- Chem-Impex. (n.d.). 2-(Allyloxy)-5-chlorobenzaldehyde. Chem-Impex International.
- University of Michigan. (n.d.). CHAPTER 2: Fragmentation and Interpretation of Spectra. University of Michigan Chemistry.
- Esteves, C. I. C., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. *Molecules*, 25(15), 3496.
- BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. BenchChem.
- Chembase.cn. (n.d.). **2-(ALLYLOXY)-5-CHLOROBENZENE CARBALDEHYDE** Product Description. Chembase.cn.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry.
- NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. whitman.edu [whitman.edu]
- 8. youtube.com [youtube.com]
- 9. 2-(Allyloxy)-5-chlorobenzene carbaldehyde | C₁₀H₉ClO₂ | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 152842-93-8 CAS MSDS (2-(ALLYLOXY)-5-CHLOROBENZENE CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 12. C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [interpreting the mass spectrum of 2-(Allyloxy)-5-chlorobenzene carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133048#interpreting-the-mass-spectrum-of-2-allyloxy-5-chlorobenzene carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com